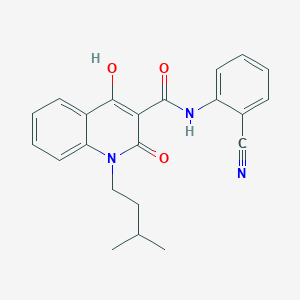
1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate is an organic compound with the molecular formula C10H7N3O2S. This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a thiocyanate group. It is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate can be synthesized through the reaction of 2-cyano-N-(4-nitrophenyl)acetamide with thiophosgene in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate involves its interaction with biological molecules. The cyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The thiocyanate group can undergo substitution reactions, leading to the formation of new compounds with biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate
- 1-Cyano-2-(2-nitrophenyl)ethyl thiocyanate
- 1-Cyano-2-(4-methylphenyl)ethyl thiocyanate
Uniqueness
1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate is unique due to the presence of the nitrophenyl group at the para position, which influences its reactivity and biological activity. The compound’s structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
5155-67-9 |
|---|---|
Molekularformel |
C10H7N3O2S |
Molekulargewicht |
233.25 g/mol |
IUPAC-Name |
[1-cyano-2-(4-nitrophenyl)ethyl] thiocyanate |
InChI |
InChI=1S/C10H7N3O2S/c11-6-10(16-7-12)5-8-1-3-9(4-2-8)13(14)15/h1-4,10H,5H2 |
InChI-Schlüssel |
XJQUTHDJFOSTNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(C#N)SC#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B11994475.png)

![5-(4-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994497.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11994509.png)

![ethyl (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenoate](/img/structure/B11994516.png)

![methyl (2E)-2-(2-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994531.png)



![3-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B11994565.png)
![4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate](/img/structure/B11994572.png)

